2-Chloro-4-isopropoxybenzoic Acid

Overview

Description

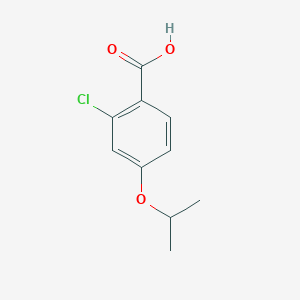

2-Chloro-4-isopropoxybenzoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the second position and an isopropoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-isopropoxybenzoic acid typically involves the chlorination of 4-isopropoxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods allow for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-isopropoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.

Major Products:

Substitution Reactions: Products include various substituted benzoic acids.

Oxidation: Products include quinones.

Esterification: Products are esters of this compound.

Scientific Research Applications

2-Chloro-4-isopropoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-isopropoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the isopropoxy group can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

2-Chlorobenzoic Acid: Lacks the isopropoxy group, making it less hydrophobic.

4-Isopropoxybenzoic Acid: Lacks the chlorine atom, affecting its reactivity.

2,4-Dichlorobenzoic Acid: Contains an additional chlorine atom, altering its chemical properties.

Uniqueness: 2-Chloro-4-isopropoxybenzoic acid is unique due to the combination of the chlorine atom and the isopropoxy group, which imparts distinct chemical and physical properties

Biological Activity

2-Chloro-4-isopropoxybenzoic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a benzene ring with a chlorine atom at the second position and an isopropoxy group at the fourth position. Its molecular formula is C12H13ClO3, and it has a molecular weight of approximately 242.68 g/mol. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research suggests that compounds with similar structures often exhibit enzyme inhibition properties, which can be crucial for drug development. The mechanism of action typically involves binding to active or allosteric sites on proteins, leading to modulation of various biological pathways.

Antimicrobial Properties

Studies have indicated that this compound may possess antimicrobial properties. Compounds in this class have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anti-inflammatory Effects

Research into similar benzoic acid derivatives has highlighted their potential anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory response, presenting opportunities for therapeutic applications in conditions such as arthritis or other inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Inhibition Studies : A focused library of derivatives was screened for their ability to disrupt protein-protein interactions critical in oncogenesis, specifically targeting the c-Myc-Max complex. Compounds similar to this compound demonstrated varying degrees of inhibition, indicating that structural modifications can enhance biological activity .

- Pharmacokinetic Profiles : Recent studies have characterized the pharmacokinetic parameters of related compounds, demonstrating that they exhibit favorable absorption and distribution characteristics. For instance, the maximum concentration in blood plasma (C_max) and elimination rates were assessed, providing insights into their potential therapeutic windows .

- Analgesic Activity : In analgesic assays using animal models, derivatives showed promise in reducing pain responses induced by chemical stimuli, suggesting that this compound may have applications as an analgesic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Chloro-2-isopropoxybenzoic Acid | Chlorine at the fifth position | Different substitution pattern affects reactivity |

| 3-Chloro-4-isopropoxybenzoic Acid | Chlorine at the third position | Similar applications but distinct properties |

| 2-Bromobenzaldehyde | Bromine instead of chlorine | Different halogen affects reactivity |

This table illustrates how structural variations can influence the biological activities of compounds within this chemical class.

Properties

IUPAC Name |

2-chloro-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6(2)14-7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGZKCQTHXAZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.